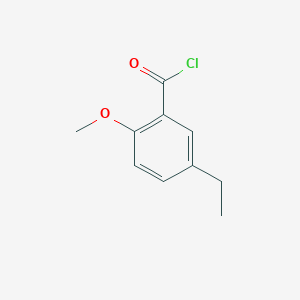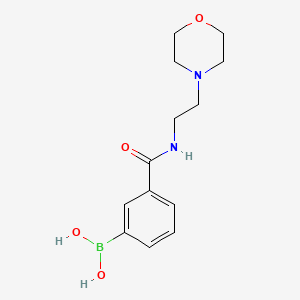
3-(Fluoroethynyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Fluoroethynyl)aniline is an organic compound with the molecular formula C8H6FN. It is characterized by the presence of a fluorine atom attached to an ethynyl group, which is further connected to an aniline moiety.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed coupling reaction, where a fluoroethynyl halide reacts with an aniline derivative under specific conditions . Another approach involves the direct nucleophilic substitution of a halogenated aniline with a fluoroethynyl reagent .
Industrial Production Methods: Industrial production of 3-(Fluoroethynyl)aniline may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-(Fluoroethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoroethynyl group to a fluoroethyl group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fluoroethyl derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
3-(Fluoroethynyl)aniline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Fluoroethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- 3-Fluoroaniline
- 3-Ethynylaniline
- 3,5-Difluoroaniline
Comparison: 3-(Fluoroethynyl)aniline is unique due to the presence of both a fluorine atom and an ethynyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds like 3-fluoroaniline and 3-ethynylaniline. The presence of the fluorine atom also enhances its potential biological activity and makes it a valuable compound for various applications .
属性
CAS 编号 |
443129-73-5 |
|---|---|
分子式 |
C8H6FN |
分子量 |
135.14 g/mol |
IUPAC 名称 |
3-(2-fluoroethynyl)aniline |
InChI |
InChI=1S/C8H6FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,10H2 |
InChI 键 |
FZKUKXHIGAZNIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C#CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

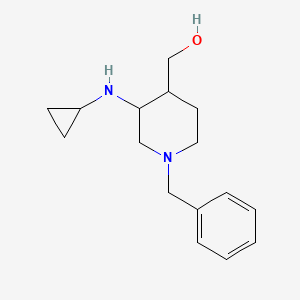
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
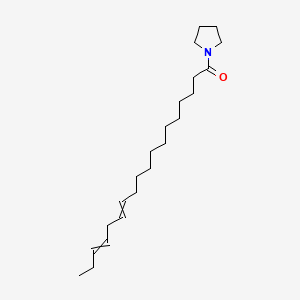
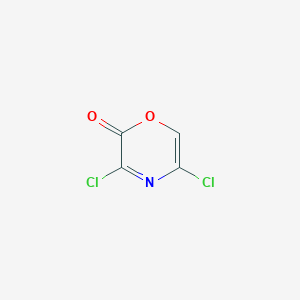
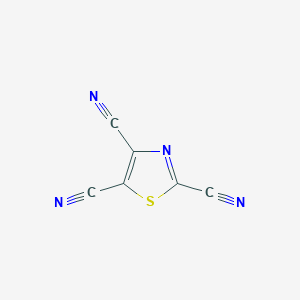
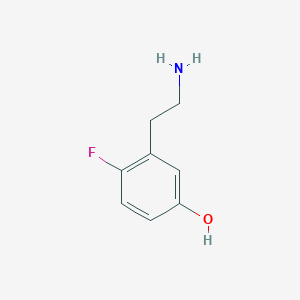
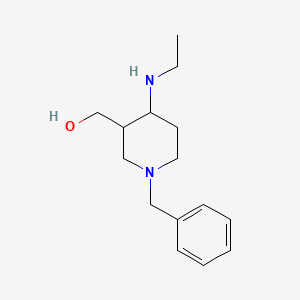
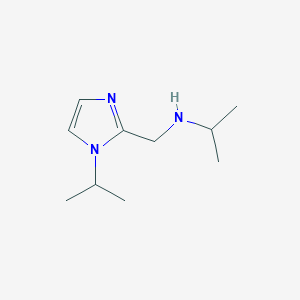
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)
